![molecular formula C4H10ClN3 B13515412 methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride: is a chemical compound with the following properties:
IUPAC Name: (3-methyl-3H-diaziren-3-yl)methanamine hydrochloride
Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.6 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for this compound involves the introduction of a diazirine ring and subsequent methylation. Specific methods may vary, but a common approach includes diazirine formation via diazotization of an amine followed by reaction with a suitable nucleophile (e.g., methylamine). The hydrochloride salt is then formed by treatment with hydrochloric acid.
Reaction Conditions:- Diazotization: Typically carried out using sodium nitrite and hydrochloric acid.
- Methylation: Reaction with methylamine (CH₃NH₂) under appropriate conditions.
Industrial Production: Industrial-scale production methods are not widely documented due to the specialized nature of diazirine compounds. custom synthesis or research-grade production is feasible.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the diazirine ring is possible.
Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
Methylation: Methylamine (CH₃NH₂).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a photoaffinity labeling reagent due to its diazirine functionality.
Biology: Enables site-specific protein labeling and interaction studies.
Medicine: Investigated for drug delivery and targeted therapies.
Wirkmechanismus
The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s unique feature lies in its diazirine ring, which enables precise photoaffinity labeling. Similar compounds include other diazirines and photoactivatable reagents.
Eigenschaften
Molekularformel |
C4H10ClN3 |
|---|---|
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
InChI-Schlüssel |
ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


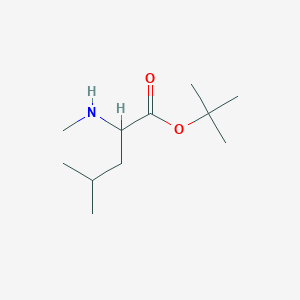
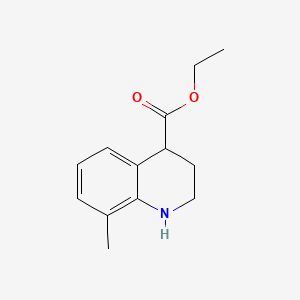
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)


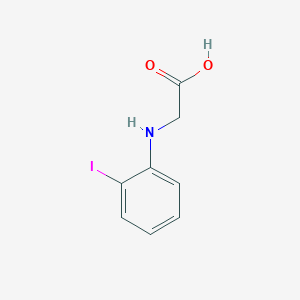
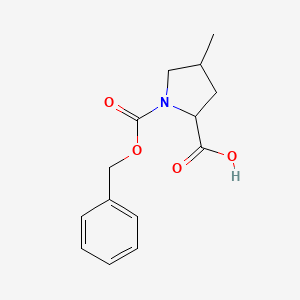
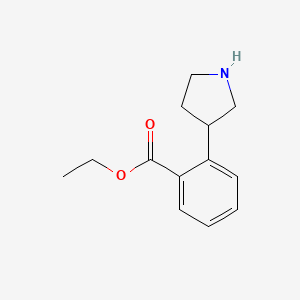


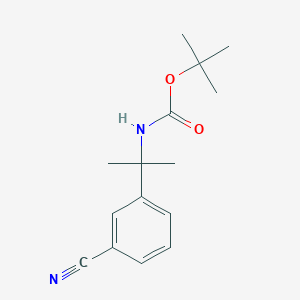
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
